4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
The compound 4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one features a pyran-2-one core substituted at the 4-position with a pyrrolidin-3-yloxy group. This pyrrolidine ring is further functionalized with a 2-bromo-5-methoxybenzoyl moiety.
Properties
IUPAC Name |
4-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-11-7-14(9-17(21)24-11)25-13-5-6-20(10-13)18(22)15-8-12(23-2)3-4-16(15)19/h3-4,7-9,13H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAUPXVDBVUDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-ol
Step 1: Benzoylation of Pyrrolidin-3-ol
2-Bromo-5-methoxybenzoic acid is activated using N,N'-carbonyldiimidazole (CDI) in anhydrous dichloromethane (DCM) at 0–5°C. Pyrrolidin-3-ol is added dropwise, followed by catalytic 4-dimethylaminopyridine (DMAP). The reaction proceeds under nitrogen for 12 hours, yielding the N-acylpyrrolidine intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C → room temperature |
| Coupling Agent | CDI (1.2 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Yield | 78–82% |
Step 2: Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) to isolate the diastereomerically pure amide.
Functionalization of 6-Methyl-2H-pyran-2-one
Step 1: Introduction of Leaving Group
6-Methyl-2H-pyran-2-one is treated with p-toluenesulfonyl chloride (TsCl) in pyridine at 50°C for 6 hours to install a tosylate group at the 4-position.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Temperature | 50°C |
| Tosylating Agent | TsCl (1.5 equiv) |
| Yield | 89% |
Ether Bond Formation via Nucleophilic Substitution
The N-acylpyrrolidine-3-ol (0.1 mol) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) at −20°C. The tosylated pyranone is added, and the mixture is stirred for 24 hours at reflux.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | NaH (2.0 equiv) |
| Solvent | THF |
| Temperature | Reflux (66°C) |
| Yield | 65–70% |
Mechanistic Insight
The alkoxide ion attacks the electron-deficient tosylate carbon, displacing the leaving group and forming the ether bond. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times.
Convergent Assembly Strategy
Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one
Step 1: Lactonization of Keto-Ester
Ethyl 4-hydroxy-6-methyl-2-oxo-2H-pyran-5-carboxylate undergoes acid-catalyzed cyclization in acetic anhydride at 120°C for 3 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | H2SO4 (0.5 equiv) |
| Solvent | Acetic anhydride |
| Temperature | 120°C |
| Yield | 85% |
Direct Coupling with Pyrrolidine Intermediate
The hydroxyl group of 4-hydroxy-6-methyl-2H-pyran-2-one is activated as a triflate using trifluoromethanesulfonic anhydride (Tf2O). The N-acylpyrrolidine-3-ol (Section 2.1) is coupled via a Mitsunobu reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Reaction Conditions
| Parameter | Value |
|---|---|
| Activating Agent | Tf2O (1.1 equiv) |
| Coupling Reagents | PPh3 (1.5 equiv), DEAD (1.5 equiv) |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Yield | 72% |
Advantages
- Mitigates regioselectivity issues.
- Preserves stereochemical integrity at the pyrrolidine oxygen.
Alternative Methodologies
Palladium-Catalyzed Cross-Coupling
Aryl boronic ester derivatives of the pyranone component undergo Suzuki-Miyaura coupling with brominated pyrrolidine intermediates. This route is less explored due to competing side reactions but offers potential for late-stage diversification.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic N-acylpyrrolidine-3-ol precursors achieves enantiomeric excess >98%. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acylates the (R)-isomer, enabling chiral synthesis.
Optimization and Scale-Up Considerations
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) accelerate amide coupling but promote lactone ring-opening.
- Ether solvents (THF, 2-Me-THF) favor ether bond formation with minimal side reactions.
Catalytic Systems
- HATU/DIPEA : Superior to CDI for sterically hindered amides (yield improvement: 12–15%).
- Microwave Irradiation : Reduces etherification time from 24 hours to 2 hours (80°C, 300 W).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows >99% purity with tR = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.
Scientific Research Applications
4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analog 1: 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one
- Core Structure : 6-Methyl-2H-pyran-2-one with a thiazol-4-yl substituent at position 3.
- Key Substituents : Thiazole linked to a pyrazole and 4-hydroxybenzylidene group.
- The hydroxyl and benzylidene groups may enhance solubility compared to the bromine-methoxy combination in the target compound .
Structural Analog 2: Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
- Core Structure : Oxazolo[4,5-b]pyridine linked to a piperidine-ethyl chain.
- Key Substituents: Propenoate ester and benzyl-piperidine groups.
- Comparison: The piperidine and oxazolo-pyridine system contrasts with the target’s pyrrolidine-pyranone framework. The ester group (C=O at 1707 cm⁻¹ in IR) may confer different metabolic stability compared to the target’s brominated aromatic ring .
Structural Analog 3: 4-Methoxy-5,6-dihydro-2H-pyran-2-one
- Core Structure : Partially saturated 5,6-dihydro-2H-pyran-2-one.
- Key Substituents : Methoxy group at position 4.
- The absence of bulky substituents (e.g., pyrrolidine-benzoyl) likely improves membrane permeability .
Comparative Data Table
Research Findings and Implications
- Bioactivity : The thiazole-pyrazole analog (Analog 1) may exhibit antimicrobial activity due to its heterocyclic system, while the target compound’s bromine and methoxy groups could favor kinase inhibition .
- Physicochemical Properties: The dihydro-pyranone (Analog 3) is more lipophilic (logP ~1.2) than the target compound (estimated logP ~2.5), impacting bioavailability .
- Synthetic Challenges: The target compound’s brominated benzoyl group may complicate synthesis compared to Analog 2’s ester functionality, which is synthetically accessible via Mitsunobu or nucleophilic substitution .
Biological Activity
The compound 4-((1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one , also known as EVT-3019599, is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 411.25 g/mol. It features a pyranone core substituted with a brominated methoxybenzoyl group and a pyrrolidine moiety, which contribute to its potential biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.25 g/mol |
| Functional Groups | Bromine, Methoxy, Pyrrolidine, Pyranone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Modulation of Receptor Activity : It could interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell function and behavior.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown antimicrobial activity against several bacterial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, revealing potent activity against multi-drug resistant bacteria, which is critical in the fight against antibiotic resistance.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity.
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on the A431 cell line reported an IC50 value less than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in promoting cell death through apoptosis pathways .
- Antimicrobial Activity : In a comparative study, the compound demonstrated MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
- Neuroprotection : Experimental models revealed that treatment with the compound reduced markers of oxidative stress by up to 50%, suggesting a significant neuroprotective effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
